-Chloro-5-(trifluoromethyl)aniline is an aromatic amine molecule with potential applications in medicinal chemistry. Research has explored its use as a building block for the synthesis of more complex molecules with various biological activities. Studies have described its incorporation into structures targeting:
While less explored compared to medicinal chemistry, some studies have investigated 3-Chloro-5-(trifluoromethyl)aniline for potential applications in materials science.
3-Chloro-5-(trifluoromethyl)aniline, with the chemical formula C₇H₄ClF₃N and a molecular weight of 195.57 g/mol, is an aromatic amine characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the aniline structure. This compound is recognized for its role in organic synthesis, particularly in reactions that form carbon-carbon bonds, such as the Suzuki–Miyaura coupling reaction. Its unique structural features, including the electron-withdrawing trifluoromethyl group, influence its reactivity and biological interactions .
Currently, there is no documented information regarding a specific mechanism of action for 3-Chloro-5-(trifluoromethyl)aniline. Its potential application areas are likely dependent on its incorporation into larger functional molecules.
This compound exhibits significant biological activity, particularly in its interactions with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can influence metabolic pathways and cellular processes, including gene expression related to detoxification mechanisms. Additionally, 3-Chloro-5-(trifluoromethyl)aniline may affect cellular signaling pathways and oxidative stress responses .
The pharmacokinetic properties of 3-Chloro-5-(trifluoromethyl)aniline suggest moderate bioavailability due to its chemical structure. Its density is approximately 1.4 g/cm³, and it has a boiling point around 218 °C at 760 mmHg. These properties indicate stability under standard laboratory conditions but potential degradation when exposed to light and air .
The synthesis of 3-Chloro-5-(trifluoromethyl)aniline typically involves:
In industrial settings, continuous flow reactors may be employed to optimize yields and minimize waste during large-scale production.
3-Chloro-5-(trifluoromethyl)aniline is primarily utilized in:
Studies have demonstrated that 3-Chloro-5-(trifluoromethyl)aniline interacts with various biomolecules, influencing enzyme activity and cellular functions. Its binding affinity to cytochrome P450 enzymes indicates its potential role in modulating drug metabolism. Furthermore, it has been observed to affect gene expression related to detoxification processes within cells .
Several compounds share structural similarities with 3-Chloro-5-(trifluoromethyl)aniline. These include:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Bromo-3-chloro-5-(trifluoromethyl)aniline | C₇H₄BrClF₃N | Contains bromine; used in similar coupling reactions |
| 3-Chloro-4-(trifluoromethyl)aniline | C₇H₄ClF₃N | Different substitution pattern; potential for different reactivity |
| 4-Chloro-3-(trifluoromethyl)aniline | C₇H₄ClF₃N | Similar trifluoromethyl group; used in similar applications |
| 2-Chloro-4-(trifluoromethyl)aniline | C₇H₄ClF₃N | Different position of chlorine; affects reactivity |
| 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | C₇H₄ClF₄ | Contains fluorine; alters physical properties |
The uniqueness of 3-Chloro-5-(trifluoromethyl)aniline lies in its specific combination of chlorine and trifluoromethyl groups on the aromatic ring, which significantly influences its reactivity patterns compared to similar compounds. This makes it particularly valuable for specific synthetic applications where enhanced stability and reactivity are desired .
Nitration followed by reduction remains a cornerstone for introducing amine functionalities into aromatic systems. For 3-chloro-5-(trifluoromethyl)aniline, nitration typically targets the meta position relative to the trifluoromethyl group, leveraging its electron-withdrawing nature to direct electrophilic substitution. A patented route begins with the nitration of 3-chloro-5-(trifluoromethyl)benzene using mixed acid (H₂SO₄/HNO₃) at 40–60°C, achieving >90% conversion to the nitro intermediate [1]. Subsequent reduction employs catalytic hydrogenation (Pd/C, H₂, 50 psi) or iron powder in acidic media, yielding the amine with 82–89% purity after recrystallization [3].
Recent innovations focus on solvent-free nitration in microreactors, which enhance heat transfer and reduce byproduct formation. For example, continuous flow nitration at 30°C with a residence time of 2 minutes achieves 95% yield of 3-chloro-5-nitro-α,α,α-trifluorotoluene, minimizing decomposition risks [4]. Reduction under flow conditions using ammonium formate and Pd/C catalyst further streamlines the process, enabling a 98% conversion rate in <10 minutes [4].
Table 1: Comparison of Nitration-Reduction Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch Nitration (H₂SO₄/HNO₃) | 40–60°C, 4 hr | 90 | 85 |
| Flow Nitration | 30°C, 2 min residence time | 95 | 92 |
| Iron Powder Reduction | HCl, 85–95°C, 3 hr | 82 | 89 |
| Catalytic Hydrogenation | Pd/C, H₂ (50 psi), 1 hr | 94 | 96 |
The electron-withdrawing power of the trifluoromethyl group can be quantitatively assessed through Hammett sigma constants, which provide a standardized measure of substituent electronic effects [3]. The trifluoromethyl group exhibits sigma meta and sigma para values of 0.43 and 0.54, respectively, positioning it among the strongest electron-withdrawing groups in organic chemistry [3]. These values are comparable to those of nitro groups (sigma meta = 0.71, sigma para = 0.78) and significantly higher than chlorine substituents (sigma meta = 0.37, sigma para = 0.23) [3].
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| H | 0.00 | 0.00 | Reference |
| CH₃ | -0.07 | -0.17 | Electron-donating |
| CF₃ | 0.43 | 0.54 | Strong electron-withdrawing |
| NO₂ | 0.71 | 0.78 | Strong electron-withdrawing |
| Cl | 0.37 | 0.23 | Moderate electron-withdrawing |
Table 1: Hammett Sigma Constants for Selected Substituents
The trifluoromethyl group operates primarily through inductive electron withdrawal, with the highly electronegative fluorine atoms creating a strong dipole that draws electron density away from the aromatic ring [1]. Computational studies have demonstrated that this inductive effect leads to a significant depletion of electron density at the aromatic carbon atoms, particularly those in ortho and para positions relative to the trifluoromethyl substituent [4].
In 3-Chloro-5-(trifluoromethyl)aniline, the electron-withdrawing effects of both the trifluoromethyl and chloro substituents create a synergistic deactivation of the aromatic ring toward electrophilic attack . Spectroscopic investigations reveal that trifluoromethyl groups reduce electron density at the aromatic ring, making the compound less reactive toward electrophiles but more susceptible to nucleophilic attack compared to non-fluorinated analogs .
The presence of the trifluoromethyl group fundamentally alters the reactivity profile of 3-Chloro-5-(trifluoromethyl)aniline in aromatic substitution reactions . Density functional theory calculations indicate that the electron-withdrawing nature of the trifluoromethyl group significantly influences the activation energies for various reaction pathways [6]. The strong inductive effect stabilizes negative charge development in reaction intermediates, facilitating nucleophilic aromatic substitution while simultaneously deactivating the ring toward electrophilic substitution [7].
Research has shown that the trifluoromethyl group's electron-withdrawing properties lead to increased charge delocalization in cationic intermediates, manifesting in unusual chemo-, regio-, and stereoselectivity patterns in reactions [1]. The magnitude of these electronic effects can be quantified through electrochemical measurements, where single substitution of methyl for trifluoromethyl raises oxidation potentials by approximately 0.6 V versus the ferrocene/ferrocenium couple [8].
Nucleophilic aromatic substitution reactions of 3-Chloro-5-(trifluoromethyl)aniline proceed through well-defined mechanistic pathways that are significantly influenced by the electronic properties of both the trifluoromethyl and chloro substituents [9]. The electron-withdrawing nature of these groups facilitates nucleophilic attack by stabilizing the resulting anionic intermediates [10].
The nucleophilic aromatic substitution mechanism involves the formation of Meisenheimer complexes as key intermediates [11]. In 3-Chloro-5-(trifluoromethyl)aniline, the electron-withdrawing trifluoromethyl group provides significant stabilization to these negatively charged intermediates through resonance and inductive effects [12]. The Meisenheimer complex formation is facilitated by the positioning of electron-withdrawing groups in the meta position relative to the leaving group, following the well-established rule of withdrawing groups or heteroatoms in ortho and para positions [12].
Kinetic studies demonstrate that the presence of the trifluoromethyl group accelerates nucleophilic substitution reactions by factors of 100-1000 compared to unsubstituted aryl halides [13]. The trifluoromethyl group's activating effect is comparable to that of aza groups, with rate enhancement ratios indicating substantial stabilization of the transition state and intermediate species [13].
Quantitative kinetic investigations reveal that 3-Chloro-5-(trifluoromethyl)aniline exhibits enhanced reactivity in nucleophilic aromatic substitution compared to simple aryl halides [9]. The reaction rates are dramatically increased when the aryl halide is activated by substitution with strongly electron-attracting groups such as the trifluoromethyl moiety [9].
| Compound | Relative Rate (SNAr) | Temperature (°C) | Activation Type |
|---|---|---|---|
| Chlorobenzene | 1.0 | 340 | None |
| 4-Chloronitrobenzene | 2,400 | 100 | para-NO₂ |
| 3-Chloro-5-(trifluoromethyl)aniline* | 180 | 120 | meta-CF₃ + amino |
| 2,4-Dinitrochlorobenzene | 24,000 | 50 | ortho,para-NO₂ |
Table 2: Relative Rates of Nucleophilic Aromatic Substitution
*Estimated values based on literature data for similar compounds
The nucleophilic aromatic substitution of 3-Chloro-5-(trifluoromethyl)aniline follows the classical addition-elimination mechanism [10]. The initial nucleophilic attack occurs at the carbon bearing the chlorine leaving group, forming a Meisenheimer complex where the negative charge is delocalized throughout the aromatic system and stabilized by the electron-withdrawing substituents [14].
Recent mechanistic studies have identified alternative pathways for certain nucleophiles, including concerted nucleophilic aromatic substitution mechanisms that bypass the formation of Meisenheimer intermediates [15]. However, for most common nucleophiles reacting with 3-Chloro-5-(trifluoromethyl)aniline, the stepwise mechanism predominates, with the rate-determining step being either the initial nucleophilic attack or the subsequent elimination of the leaving group, depending on the specific reaction conditions and nucleophile employed [16].
The presence of the amino group in 3-Chloro-5-(trifluoromethyl)aniline introduces additional complexity to the reaction mechanism, as the amino group can participate in both intra- and intermolecular hydrogen bonding, potentially influencing the reaction kinetics and product distribution .
Transition metal-catalyzed cross-coupling reactions of 3-Chloro-5-(trifluoromethyl)aniline represent a crucial class of transformations for synthetic applications [17]. The presence of both electron-withdrawing substituents significantly influences the mechanistic pathways and efficiency of these catalytic processes [18].
Palladium-catalyzed cross-coupling reactions involving 3-Chloro-5-(trifluoromethyl)aniline proceed through the classical oxidative addition, transmetalation, and reductive elimination cycle [19]. The electron-withdrawing nature of the trifluoromethyl group facilitates the oxidative addition step by increasing the electrophilicity of the carbon-chlorine bond [18].
Mechanistic studies suggest that the reaction proceeds via a classical palladium(0)-palladium(II) catalytic cycle [18]. The oxidative addition of the aryl chloride to the palladium(0) center is enhanced by the presence of electron-withdrawing groups, which stabilize the resulting palladium(II) complex [20]. The subsequent transmetalation step involves the transfer of an organic group from an organometallic reagent to the palladium center, followed by reductive elimination to form the desired carbon-carbon or carbon-heteroatom bond [21].
The Suzuki-Miyaura coupling of 3-Chloro-5-(trifluoromethyl)aniline with organoborane reagents demonstrates excellent efficiency under mild conditions [19]. The electron-withdrawing trifluoromethyl group enhances the reactivity of the aryl chloride toward oxidative addition, enabling the use of less reactive chloride leaving groups compared to bromides or iodides [22].
| Substrate | Suzuki Coupling Yield (%) | Buchwald-Hartwig Yield (%) | Heck Reaction Yield (%) | Catalyst Loading (%) |
|---|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)aniline | 78 | 65 | 58 | 2.5 |
| 4-Chloro-3-(trifluoromethyl)aniline | 82 | 70 | 61 | 2.5 |
| 2-Chloro-5-(trifluoromethyl)aniline | 75 | 62 | 55 | 2.5 |
| 3,5-Dichloroaniline | 85 | 80 | 75 | 2.0 |
Table 3: Cross-Coupling Reaction Yields for Trifluoromethyl-Substituted Chloroanilines
The mechanism involves the formation of an organopalladium intermediate through oxidative addition, followed by transmetalation with the organoborane reagent in the presence of a base [19]. The base facilitates the transmetalation by activating the organoborane and promoting the transfer of the organic group to the palladium center [22].
The Buchwald-Hartwig amination of 3-Chloro-5-(trifluoromethyl)aniline proceeds through a palladium-catalyzed mechanism involving carbon-nitrogen bond formation [23]. The electron-withdrawing trifluoromethyl group influences both the oxidative addition and reductive elimination steps of the catalytic cycle [23].
The mechanism involves initial reduction of palladium(II) to palladium(0) by amines containing alpha-hydrogen atoms or by additional ligands [23]. The palladium(0) complex then undergoes oxidative addition with the aryl chloride, forming a palladium(II) intermediate [23]. Subsequent coordination of the amine nucleophile, facilitated by base, leads to the formation of a palladium-amido complex, which undergoes reductive elimination to generate the desired arylamine product [23].
The presence of the trifluoromethyl group enhances the electrophilicity of the aryl chloride, facilitating the oxidative addition step and improving the overall reaction efficiency [24]. The electron-withdrawing nature of the substituent also influences the electronics of the palladium center, affecting the rates of both transmetalation and reductive elimination steps [25].
Direct trifluoromethylation reactions involving 3-Chloro-5-(trifluoromethyl)aniline as a substrate or intermediate present unique mechanistic challenges [26]. The incorporation of trifluoromethyl groups into aromatic systems requires specialized reagents and conditions due to the high bond strength of carbon-fluorine bonds [27].
Copper-catalyzed trifluoromethylation reactions proceed through radical mechanisms involving the generation of trifluoromethyl radicals from appropriate precursors [28]. The high reactivity of trifluoromethyl radicals enables their addition to electron-deficient aromatic systems, although regioselectivity can be challenging to control [29]. Recent developments in flow chemistry have enabled efficient trifluoromethylation reactions using stable, cost-effective reagents under mild conditions [28].
Irritant